5-benzyl-5H-tetrazole
Description
Definition and Structural Features of 5-Benzyl-5H-tetrazole
This compound is an organic compound featuring a five-membered heterocyclic ring composed of four nitrogen atoms and one carbon atom. cymitquimica.com This core tetrazole ring is substituted at the 5-position with a benzyl (B1604629) group, which consists of a phenyl group attached to a methylene (B1212753) (-CH2-) bridge. cymitquimica.com The "5H" designation in its name specifies the tautomeric form of the tetrazole ring, indicating that the substituent is attached to the carbon atom, and a hydrogen atom is located on one of the nitrogen atoms, resulting in a non-aromatic ring system. wikipedia.org
Table 1: Structural and Chemical Information for this compound
| Property | Value |
| Chemical Formula | C8H8N4 cymitquimica.com |
| InChI | InChI=1/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) cymitquimica.com |
| Appearance | Typically a white to off-white crystalline solid cymitquimica.com |
| Solubility | Soluble in polar organic solvents cymitquimica.com |
Overview of Tetrazole Heterocycles in Chemical Research
Tetrazoles are a significant class of heterocyclic compounds that have garnered considerable attention in various fields of chemical research, particularly in medicinal chemistry and materials science. bohrium.comvu.edu.au Their unique properties make them valuable building blocks in the synthesis of a wide array of functional molecules. bohrium.com
Significance and Versatility of Nitrogen-Rich Compounds
Nitrogen-containing compounds are fundamental to life, forming the basis of amino acids, nucleic acids, and other essential biomolecules. thermofisher.com In synthetic chemistry, nitrogen-rich compounds like tetrazoles are of great interest due to their high energy content and diverse bonding capabilities, as nitrogen can form single, double, and triple bonds with itself. cuny.eduwikipedia.org This versatility allows for the creation of a broad spectrum of molecular architectures with specialized chemical and physical properties. cuny.edu The high nitrogen content in tetrazoles, for instance, makes some of their derivatives candidates for high-energy-density materials. acs.org
Historical Context of Tetrazole Studies
The history of tetrazole chemistry dates back to 1885, when Bladin first reported the formation of a tetrazole derivative. bohrium.comresearchgate.net Since their discovery, tetrazoles have been the subject of extensive research. A significant aspect of their utility in medicinal chemistry stems from the recognition that the tetrazole ring can act as a bioisostere for the carboxylic acid group. bohrium.commdpi.com This means that a tetrazole can often replace a carboxylic acid in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and lipophilicity. bohrium.commdpi.com This discovery has led to the incorporation of the tetrazole moiety into numerous clinically important drugs. bohrium.com The synthesis of tetrazoles has also evolved, with the [3+2] cycloaddition of azides and nitriles being a common and effective method. bohrium.comresearchgate.net
Tautomerism in 5-Substituted Tetrazoles
A key feature of 5-substituted tetrazoles is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, typically through the migration of a proton.
Consideration of 1H-, 2H-, and 5H-Tautomeric Forms
For a 5-substituted tetrazole, three main tautomers can be considered: the 1H-, 2H-, and 5H-forms. wikipedia.org The 1H- and 2H-isomers are aromatic, possessing 6 π-electrons, and are in tautomeric equilibrium with each other. wikipedia.org In the solid phase, the 1H-tetrazole is generally the dominant form, while in the gas phase, the 2H-tetrazole is favored. wikipedia.org The 5H-isomer, such as this compound, is non-aromatic. wikipedia.orgsci-hub.se The interconversion between these tautomers involves a hydrogen shift. sci-hub.se
Factors Influencing Tautomeric Equilibria in Solution and Gas Phase
The equilibrium between the different tautomeric forms of tetrazoles is a dynamic process influenced by several factors. numberanalytics.comrsc.org
Solvent Polarity: The surrounding medium plays a crucial role. In non-polar solvents, the 1H and 2H forms can exist in comparable amounts. sci-hub.se However, in solvents with a high dielectric constant (polar solvents), the more polar 1H tautomer becomes the dominant species. sci-hub.sersc.org
Substituents: The electronic nature of the substituent at the 5-position can influence the stability of the different tautomers. numberanalytics.comiosrjournals.org Electron-donating or electron-withdrawing groups can shift the equilibrium by stabilizing or destabilizing a particular tautomeric form. numberanalytics.com For instance, in ortho-substituted-5-phenyltetrazoles, the 1-NH tautomer is strongly predominant. rsc.org
Phase: As mentioned earlier, the phase of the substance is a significant factor. The 2H-tautomer is generally more stable in the gas phase, while the 1H-tautomer is often favored in the solid state. wikipedia.orgsci-hub.seconicet.gov.ar Computational studies have shown that for the parent tetrazole, the 2H tautomer is more stable than the 1H form in the gas phase. sci-hub.se
Temperature: Temperature can also affect the tautomeric equilibrium by providing the necessary energy to overcome the activation barrier for interconversion. numberanalytics.com
Table 2: Predominant Tautomeric Forms of Tetrazole under Different Conditions
| Condition | Predominant Tautomer |
| Gas Phase | 2H-tetrazole wikipedia.orgsci-hub.se |
| Solid Phase | 1H-tetrazole wikipedia.org |
| Non-polar Solution | 1H- and 2H-tetrazoles in comparable amounts sci-hub.se |
| Polar Solution | 1H-tetrazole sci-hub.se |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-benzyl-5H-tetrazole |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5,8H,6H2 |
InChI Key |
VSGOBEXTFIWIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2N=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzyl 5h Tetrazole
Direct Synthesis Approaches
Direct synthetic methods offer a straightforward pathway to 5-benzyl-5H-tetrazole, primarily through the reaction of benzyl (B1604629) isothiocyanate with an azide (B81097) source.
Reaction of Benzyl Isothiocyanate with Sodium Azide
The reaction of benzyl isothiocyanate with sodium azide represents a key direct approach to forming a tetrazole ring. This method is a variation of the well-established synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates and sodium azide. The reaction typically proceeds by the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate group. This is followed by an intramolecular cyclization to form the tetrazole ring.
While the primary product of the reaction between an isothiocyanate and sodium azide is often the corresponding 1-substituted tetrazole-5-thione, the formation of 5-substituted tetrazoles can be influenced by reaction conditions and the presence of catalysts. For instance, the zinc-catalyzed reaction of isothiocyanates with sodium azide has been studied, leading to the formation of 1-substituted 1H-tetrazole-5-thiols. The proposed mechanism involves the in situ formation of a mixed salt, ZnClN3, which facilitates the addition of the azide to the isothiocyanate.
Related Synthetic Routes for Benzyl-Substituted Tetrazoles
The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles, including benzyl-substituted derivatives, is the [3+2] cycloaddition of nitriles with azides. This reaction has been extensively studied and optimized with various catalytic systems.
[3+2] Cycloaddition of Nitriles and Azides
The [3+2] cycloaddition, or Huisgen cycloaddition, involves the reaction of a nitrile (the dipolarophile) with an azide (the 1,3-dipole) to form the tetrazole ring. This method is highly efficient for the synthesis of a wide array of 5-substituted-1H-tetrazoles. The use of catalysts is often crucial to enhance the reaction rate, improve yields, and allow for milder reaction conditions.
A variety of catalysts have been developed to facilitate the [3+2] cycloaddition for the synthesis of benzyl-substituted tetrazoles. These catalysts typically function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide.
Copper(II): Copper(II) catalysts, such as those immobilized on nanodiamond@folic acid, have been effectively used in the synthesis of 5-substituted 1H-tetrazoles. google.comnih.gov These catalysts offer advantages such as high thermal stability, low toxicity, and reusability. google.comnih.gov The proposed mechanism involves the coordination of the Cu(II) center to the nitrile, activating it for the cycloaddition reaction. google.com
Tin(II): Organotin compounds, such as tributyltin chloride, have been employed as catalysts in the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. researchgate.net These reactions often proceed in good yields and offer a recyclable catalytic system. researchgate.net
Nano-TiCl4.SiO2: A heterogeneous solid acid catalyst, nano-TiCl4.SiO2, has proven to be highly efficient for the synthesis of 5-substituted 1H-tetrazoles. scielo.org.zascielo.org.za This catalyst is easily prepared, environmentally benign, and can be recovered and reused multiple times without significant loss of activity. scielo.org.zascielo.org.za
CoY Zeolite: Cobalt-exchanged Y zeolite (CoY zeolite) serves as a reusable and efficient heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. acs.org This catalyst promotes the reaction under aerobic and relatively mild conditions, offering high yields and ease of handling. acs.org
Table 1: Overview of Catalytic Systems for Benzyl-Substituted Tetrazole Synthesis
| Catalyst | Type | Key Advantages |
|---|---|---|
| Copper(II) | Homogeneous/Heterogeneous | High stability, low toxicity, reusability |
| Tin(II) | Homogeneous | Good yields, recyclable catalyst |
| Nano-TiCl4.SiO2 | Heterogeneous | High efficiency, reusable, environmentally benign |
| CoY Zeolite | Heterogeneous | Reusable, mild reaction conditions, high yields |
The efficiency of the [3+2] cycloaddition for synthesizing benzyl-substituted tetrazoles is highly dependent on the optimization of various reaction parameters, including the choice of solvent, reaction temperature, and reaction time.
Solvents: A range of solvents have been investigated for this reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their high polarity and ability to dissolve both the nitrile and the azide salt. scielo.org.zascielo.org.zaacs.org Water has also been explored as a green solvent alternative.
Temperature: The reaction temperature is a critical factor, with many procedures requiring elevated temperatures to proceed at a reasonable rate. acs.org However, the development of highly active catalysts has enabled the reaction to be carried out at lower temperatures, improving the energy efficiency and safety of the process.
Time: Reaction times can vary significantly, from a few hours to over a day, depending on the reactivity of the substrates and the catalyst used. acs.org Optimization of the catalyst and other conditions aims to reduce the reaction time, making the synthesis more efficient.
Table 2: Optimization of Reaction Conditions for the Synthesis of 5-Benzyl-1H-tetrazole using CoY Zeolite
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 120 | 14 | 80 |
| 2 | DMSO | 120 | 14 | 75 |
| 3 | Toluene | 120 | 14 | 40 |
| 4 | Water | 100 | 24 | 65 |
Data adapted from a study on CoY zeolite catalyzed synthesis. acs.org
The mechanism of the metal-catalyzed [3+2] cycloaddition of nitriles and azides is generally believed to involve the coordination of the metal center to the nitrile. This coordination polarizes the nitrile group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.
For instance, in the case of cobalt-catalyzed reactions, mechanistic studies suggest the formation of an intermediate cobalt(II)-diazido complex. nih.govacs.org This intermediate then reacts with the nitrile to form the tetrazole product. The reaction is thought to proceed through a concerted cycloaddition pathway, although a stepwise mechanism involving the formation of an imidoyl azide intermediate has also been proposed. acs.org Density functional theory (DFT) calculations have been employed to study the different possible reaction pathways and to understand the role of the catalyst in lowering the activation energy of the reaction. acs.org
Debenzylation Reactions
The benzyl group is a frequently used protecting group for nitrogen atoms in heterocyclic compounds like tetrazoles due to its stability and ease of introduction. ua.es Its removal, or debenzylation, is a critical step in the synthesis of many 5-substituted-1H-tetrazoles.
One effective method for the debenzylation of N-benzyltetrazole derivatives is catalytic transfer hydrogenation. Research has shown that the Rosenmund catalyst (Palladium on Barium Sulfate, Pd/BaSO₄) in the presence of ammonium (B1175870) formate (B1220265) can efficiently cleave the N-benzyl group under mild conditions. researchgate.net This protocol has been successfully applied to various functionalized substrates, yielding the desired tetrazole products in excellent yields. researchgate.net
Additionally, metal-mediated debenzylation offers an alternative route. A comparative study has explored the use of indium, magnesium, and zinc metals in protic solvents to deprotect N-benzyl tetrazoles. ua.es In general, these metals perform well, particularly for non-functionalized tetrazoles, providing the deprotected products with isolated yields often exceeding 80%. ua.es The benzylation of the initial 1H-tetrazole is typically achieved by reacting it with benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. ua.es
Table 1: Comparison of Metal-Mediated Debenzylation of 1-Benzyl-5-phenyl-1H-tetrazole
| Metal | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Indium | MeOH/THF (2/1) | Reflux, 22 h | >95 | ua.es |
| Magnesium | MeOH/THF (2/1) | Reflux, 22 h | 40 | ua.es |
| Zinc | MeOH/THF (2/1) | Reflux, 22 h | >95 | ua.es |
Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.govnih.gov The Ugi-tetrazole reaction (UT-4CR) is a prominent MCR for synthesizing 1,5-disubstituted tetrazoles. acs.org This reaction differs from the classic Ugi-4CR as an azide source traps the intermediate nitrilium ion, leading to the formation of the tetrazole ring. acs.org
These reactions are often performed in solvents like methanol (B129727) or 2,2,2-trifluoroethanol. acs.org The development of cleavable isocyanides, such as 4-hydroxyl-3,5-di-tert-butyl benzyl isocyanide, has further enhanced the utility of the Ugi-tetrazole reaction. rug.nl After the MCR, this isocyanide group can be easily removed under mild basic conditions to yield the 5-substituted 1H-tetrazole scaffold, which is a valuable bioisostere for carboxylic acids in medicinal chemistry. acs.orgrug.nl MCRs represent a powerful and convergent approach for creating libraries of complex tetrazole-based molecules. beilstein-journals.orgbeilstein-archives.org
Table 2: Examples of Ugi-Tetrazole Multicomponent Reactions
| Aldehyde/Ketone | Amine | Isocyanide | Azide Source | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Benzylamine | Benzyl Isocyanide | Trimethylsilyl Azide | Low to Moderate | beilstein-journals.org |
| Various Aldehydes | Various Amines | 4-hydroxyl-3,5-di-tert butyl benzyl isocyanide | Trimethylsilyl Azide | up to 93% | rug.nl |
Green Chemistry Principles in Tetrazole Synthesis
The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.gov The synthesis of various N-based five-membered heterocycles, including tetrazoles, has benefited from this technology. lew.ro
For instance, the condensation reaction to form certain 1,2,4-triazole-5(4H)-thione derivatives was completed in 10-25 minutes with a 97% yield under microwave irradiation, whereas the conventional method required 290 minutes for a 78% yield. nih.gov Similarly, microwave irradiation has been used for the synthesis of substituted benzotriazoles from benzyl chloride under solvent-free conditions, using a phase transfer catalyst. asianpubs.org The reactants are ground together and then irradiated in a microwave oven for a short duration, highlighting the efficiency and solvent-free advantage of this approach. asianpubs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of 1,2,4-triazole (B32235) derivatives | 290 min, 78% | 10-25 min, 97% | nih.gov |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 min, 85% | nih.gov |
| Synthesis of Benzotriazoles | Long reaction times | 5 min | asianpubs.org |
Solvent-Less and Environmentally Benign Methodologies
Efforts to create more environmentally friendly synthetic routes for tetrazoles focus on reducing the use of toxic solvents and reagents. One approach involves the [3+2] cycloaddition of a nitrile with an azide. asianpubs.org While this often uses tributyltin chloride, which is toxic, a greener process has been developed that allows for the recycling and reuse of the tin reagent, significantly reducing toxic waste. asianpubs.org
Another green strategy is the use of heterogeneous catalysts that can be easily recovered and reused. For example, OSU-6, a type of mesoporous silica (B1680970) with mild acidic properties, has been used as an efficient, metal-free, heterogeneous catalyst for the synthesis of 5-benzyl-1H-tetrazoles from benzyl cyanide and sodium azide. mdpi.com The reaction proceeds in DMF at a relatively mild 90°C, and the catalyst can be reused up to five times without a significant loss in yield. mdpi.com
Furthermore, one-pot multicomponent reactions performed in greener solvents like ethanol (B145695) or water contribute to more sustainable synthetic practices. nih.govresearchgate.net A one-pot synthesis of 5-substituted 1H-tetrazoles has been developed using benzaldehyde, malononitrile, and sodium azide in ethanol under mild conditions, achieving yields up to 97%. nih.govnih.gov This MCR approach minimizes by-products and reduces solvent usage, aligning with the principles of green chemistry. nih.gov
Table 4: Green Synthesis of 5-Benzyl-1H-tetrazole using a Reusable Catalyst
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| OSU-6 | 15 wt % | DMF | 90 | 4-12 | 94 |
Chemical Reactivity and Transformation Studies of 5 Benzyl 5h Tetrazole and Its Derivatives
N-Alkylation Reactions and Regioselectivity
The N-alkylation of 5-substituted-1H-tetrazoles, such as the benzyl (B1604629) derivative, is a fundamental transformation that typically yields a mixture of two regioisomers: the 1,5- and 2,5-disubstituted products. The inherent tautomerism of the 5-substituted 1H-tetrazole ring (existing as 1H and 2H forms) is a key factor influencing the product distribution. nih.govthieme-connect.com The alkylation can occur at either the N1 or N2 position of the tetrazole anion, and the ratio of the resulting isomers is highly dependent on several factors.
The synthesis of disubstituted tetrazoles can be achieved via the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. organic-chemistry.org This method often preferentially forms the 2,5-disubstituted tetrazole. organic-chemistry.orgresearchgate.net However, the regioselectivity is not solely governed by the steric hindrance of the electrophile. organic-chemistry.org A proposed rationale suggests that the mechanism of nucleophilic substitution (first-order vs. second-order) plays a crucial role in determining the isomeric ratio. organic-chemistry.orgacgpubs.org
In a study involving the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K2CO3, two separable regioisomers were obtained. acs.orgacs.org Analysis using NMR spectroscopy and computational studies based on density functional theory (DFT) helped to assign the structures and determine the proportion of each isomer, which was found to be 55% for the 2,5-isomer and 45% for the 1,5-isomer. acs.orgacs.org The similar energy levels of the N1 and N2 anions of the tetrazole ring contribute to the formation of both isomers.
| Starting Material | Alkylating Agent | Base/Conditions | Major Product | Minor Product | Isomer Ratio (2,5-Tz : 1,5-Tz) |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | 2-benzyl-5-(N-benzoylaminomethyl)tetrazole | 1-benzyl-5-(N-benzoylaminomethyl)tetrazole | 55 : 45 acs.orgacs.org |
| 5-substituted 1H-tetrazoles | Aliphatic Amines / Organic Nitrite | Ethyl Acetate | 2-alkyl-5-substituted-2H-tetrazole | 1-alkyl-5-substituted-1H-tetrazole | Preferential formation of 2,5-isomer researchgate.net |
Derivatization Strategies (e.g., Thioalkylation, Acylation)
Beyond N-alkylation, 5-benzyl-5H-tetrazole and its derivatives can undergo various other functionalizations. Acylation and thioalkylation represent key strategies for modifying the tetrazole scaffold.
Acylation: The degradative acylation of 5-substituted-1H-tetrazoles with acyl halides is a well-established and elegant method for the synthesis of 1,3,4-oxadiazoles. nih.govbeilstein-journals.org This transformation proceeds through the formation of a nitrilimine intermediate, which subsequently cyclizes to form the oxadiazole ring. nih.gov This reaction provides a valuable route to a different class of heterocyclic compounds starting from a tetrazole precursor.
Thioalkylation: The introduction of sulfur-containing moieties can be achieved through reactions involving 5-mercapto-1H-tetrazole derivatives. These compounds exhibit ambident reactivity. nih.gov For instance, in reactions with in-situ generated thiocarbonyl S-methanides, trapping can occur via either N-H or S-H insertion. nih.gov This leads to the formation of thioaminals (from N-H insertion) or dithioacetals (from S-H insertion), respectively. nih.gov The specific product formed can depend on the structure of the reactants and reaction conditions, with some instances yielding a mixture of both products. nih.gov
Reactions Involving Metallated Tetrazoles (e.g., 5-Metallo-1-benzyl-1H-tetrazoles)
The direct functionalization of the C5 position of the tetrazole ring can be achieved through the generation of metallated intermediates. This approach opens avenues for forming new carbon-carbon bonds at a position that is otherwise unreactive.
The generation of a carbanion or an organometallic species at the C5 position of a tetrazole is challenging due to the inherent instability of such intermediates. acs.org These metallated tetrazoles have a tendency to decompose via retro [2+3] cycloaddition, leading to the elimination of a nitrogen molecule and the formation of a cyanamide (B42294) byproduct. organic-chemistry.orgacs.org This instability often necessitates the use of very low temperatures (e.g., -100 °C) for their generation and subsequent reactions.
A significant advancement in this area is the use of the "turbo Grignard reagent," iPrMgCl·LiCl. organic-chemistry.orgacs.org This reagent has been shown to effectively deprotonate 1N-protected tetrazoles at the C5 position at a more practical temperature of -60 °C in THF. organic-chemistry.org The resulting organomagnesium intermediate exhibits increased stability, successfully preventing the problematic retro [2+3] cycloaddition side reaction. organic-chemistry.orgacs.org The use of a protecting group, such as a p-methoxybenzyl (PMB) group, on one of the ring nitrogens further enhances the stability of the metallated intermediate. organic-chemistry.org
Once generated, the stable 5-metallo-1-benzyl-1H-tetrazole intermediate behaves as a potent nucleophile. It can readily participate in nucleophilic addition reactions with a wide range of electrophiles. organic-chemistry.orgacs.org This provides a powerful method for synthesizing diverse, highly functionalized tetrazole derivatives.
The metallated tetrazole has been successfully reacted with aldehydes, ketones, and Weinreb amides to yield the corresponding alcohol and ketone products. organic-chemistry.orgacs.org This reaction is a classic example of nucleophilic addition to a carbonyl group, where the tetrazolyl anion attacks the electrophilic carbonyl carbon, leading to the formation of a new C-C bond and a tetrahedral intermediate that is subsequently protonated upon workup. masterorganicchemistry.comyoutube.com
| Electrophile | Reagent | Product Type |
| Aldehydes (e.g., benzaldehyde) | 1-PMB-5-tetrazolyl-Mg·LiCl | Secondary Alcohol organic-chemistry.orgacs.org |
| Ketones (e.g., acetophenone) | 1-PMB-5-tetrazolyl-Mg·LiCl | Tertiary Alcohol organic-chemistry.orgacs.org |
| Weinreb Amides | 1-PMB-5-tetrazolyl-Mg·LiCl | Ketone organic-chemistry.orgacs.org |
| Iodine | 1-PMB-5-tetrazolyl-Mg·LiCl | 5-Iodo-1-PMB-tetrazole organic-chemistry.orgacs.org |
Controlled Thermal Decomposition and Generation of Reactive Intermediates (e.g., Nitrilimines)
The thermal decomposition of tetrazoles is a key reaction that serves as a source of highly reactive intermediates. The pathway of decomposition is dictated by the substitution pattern on the tetrazole ring. For 2,5-disubstituted tetrazoles, such as a 2-alkyl-5-benzyl-2H-tetrazole isomer, thermal breakdown proceeds via the elimination of a molecule of nitrogen. researchgate.net This process results in the formation of a highly reactive 1,3-dipolar species known as a nitrilimine. acs.orgresearchgate.net
The formation of nitrilimines from 2,5-disubstituted tetrazoles is a well-documented process first elucidated by Huisgen and coworkers. nih.govacs.org These intermediates are not typically isolated but are trapped in situ by various reagents, most commonly through cycloaddition reactions. The stability of the starting tetrazole can be significant; for example, 5-benzhydryl-1H-tetrazole requires temperatures of 240 °C for decomposition, which can be dramatically accelerated in certain flow reactors. nih.govbeilstein-journals.org
The decomposition mechanism is distinct from that of 1,5-disubstituted tetrazoles, which are known to decompose into nitrenes upon thermolysis. researchgate.net Therefore, controlled thermal decomposition of a specific isomer of a disubstituted 5-benzyltetrazole provides a reliable method for generating nitrilimines for further synthetic applications.
Cycloaddition Reactions (as a Reactant for further syntheses)
While the tetrazole ring itself is generally stable, its most significant role as a reactant in cycloadditions comes from its ability to serve as a precursor to nitrilimines, as described in the previous section. The nitrilimine generated from the thermal decomposition of a 2,5-disubstituted tetrazole is a versatile intermediate for [3+2] cycloaddition reactions.
These 1,3-dipolar cycloadditions allow for the synthesis of a wide variety of five-membered heterocyclic compounds. The nitrilimine can react with various dipolarophiles, such as alkenes and alkynes, to construct new ring systems. For example, the reaction of a nitrilimine with an alkene will yield a pyrazoline derivative, while reaction with an alkyne will produce a pyrazole.
This two-step sequence—thermal decomposition of the tetrazole followed by in-situ trapping of the resulting nitrilimine via cycloaddition—represents a powerful synthetic strategy. It uses the stable, easy-to-handle tetrazole as a synthon for the transient, highly reactive nitrilimine, enabling the construction of complex heterocyclic frameworks that would be difficult to access through other means.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Benzyl Substituted Tetrazoles
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into the molecular structure and packing of tetrazole derivatives.
Single-crystal X-ray diffraction is the definitive method for establishing the absolute structure of a molecule. While a complete, published single-crystal structure for the parent 5-benzyl-1H-tetrazole is not readily available, detailed analyses of closely related analogues, such as 5-(4-ethoxybenzyl)-1H-tetrazole, provide a clear picture of the expected structural characteristics. nih.govFor instance, the analysis of 5-(4-ethoxybenzyl)-1H-tetrazole revealed a monoclinic crystal system, providing the fundamental framework for understanding its solid-state arrangement. nih.govThe determination of unit cell dimensions (a, b, c) and angles (β) allows for a complete description of the crystal lattice. nih.gov
The crystal packing of 5-substituted-1H-tetrazoles is significantly influenced by a network of intermolecular interactions. nih.govias.ac.ingatech.eduA dominant interaction in these structures is the intermolecular N—H⋯N hydrogen bond, which links molecules into chains or more complex networks. nih.govnih.govIn the crystal structure of 5-(4-ethoxybenzyl)-1H-tetrazole, these hydrogen bonds connect molecules into chains along a specific crystal axis. nih.gov Furthermore, π-π stacking interactions are crucial in organizing the aromatic moieties. nih.govThe interaction between tetrazole rings of adjacent molecules is a notable feature. In the case of the 4-ethoxybenzyl analogue, a relatively short distance of 3.760 Å between the centroids of neighboring tetrazole rings indicates the presence of π-π interactions. nih.govGeneral analyses of tetrazole structures within the Cambridge Structural Database (CSD) confirm that interactions between the tetrazole N-H group and nitrogen atoms on adjacent rings are a predominant packing motif. nih.govThese non-covalent forces, including hydrogen bonds and π-π stacking, are fundamental to the field of crystal engineering, which seeks to design and synthesize new solid-state materials with desired properties. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.
Proton (¹H) NMR spectroscopy for 5-benzyl-1H-tetrazole provides distinct signals that confirm its molecular structure. rsc.orgThe spectrum, typically recorded in a solvent like DMSO-d₆, shows a characteristic broad singlet far downfield, around 16.15 ppm, which is assigned to the acidic N-H proton of the tetrazole ring. rsc.orgThe five protons of the benzyl (B1604629) group's phenyl ring appear as a multiplet in the aromatic region, between 7.19 and 7.37 ppm. rsc.orgA sharp singlet at approximately 4.25 ppm corresponds to the two protons of the methylene (B1212753) (-CH₂-) bridge connecting the phenyl and tetrazole rings. rsc.orgThe integration of these signals (1H:5H:2H) is consistent with the assigned structure.
Table 1: ¹H NMR Spectral Data for 5-benzyl-1H-tetrazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 16.15 | Broad Singlet | 1H | N-H |
| 7.19-7.37 | Multiplet | 5H | Aromatic H |
| 4.25 | Singlet | 2H | -CH ₂- |
| Solvent: DMSO-d₆, Frequency: 400 MHz. rsc.org |
Carbon (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. For 5-benzyl-1H-tetrazole, the carbon atom of the tetrazole ring (C5) resonates at approximately 155.71 ppm. rsc.orgThe various carbon atoms of the phenyl ring appear in the typical aromatic region between ~127 and ~137 ppm. rsc.orgThe methylene bridge carbon (-CH₂-) gives a signal at a much higher field, around 29.43 ppm. rsc.org
Table 2: ¹³C NMR Spectral Data for 5-benzyl-1H-tetrazole
| Chemical Shift (δ) ppm | Assignment |
| 155.71 | C 5 (Tetrazole) |
| 136.45 | Aromatic C (Quaternary) |
| 129.46 | Aromatic C H |
| 129.22 | Aromatic C H |
| 129.16 | Aromatic C H |
| 128.59 | Aromatic C H |
| 128.11 | Aromatic C H |
| 127.31 | Aromatic C H |
| 29.43 | -C H₂- |
| Solvent: DMSO-d₆, Frequency: 100 MHz. rsc.org |
Correlation of Spectroscopic Data with Tautomeric Forms and Substitution Patterns
The spectroscopic properties of 5-substituted tetrazoles are intricately linked to their tautomeric forms and the electronic nature of the substituent at the C5 position. 5-Substituted tetrazoles can exist in two primary tautomeric forms: the 1H- and 2H-tetrazoles. nih.gov In solution, the 1H tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer is often more stable. nih.gov The equilibrium between these tautomers is influenced by the substituent, with both electron-donating and electron-withdrawing groups affecting the stability of the tetrazole ring to a certain extent. iosrjournals.org
Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the relative stabilities of these tautomers. iosrjournals.orggrowingscience.com For instance, in the case of 5-aryloxy-(1H)-tetrazoles, the N1-H form has been found to be more stable than the N2-H form in both the solid and gas phases. growingscience.com These theoretical calculations are crucial for interpreting experimental spectroscopic data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers and understanding the effect of substitution. The chemical shifts of the tetrazole ring protons and carbons are sensitive to the electronic environment, which is modulated by the position of the proton (N1-H vs. N2-H) and the nature of the C5 substituent. For 5-benzyl-1H-tetrazole, the proton NMR spectrum in DMSO-d6 shows a broad singlet for the N-H proton around δ 16.18 ppm, while the methylene (-CH2-) protons of the benzyl group appear as a singlet at approximately δ 4.29 ppm. nih.gov The aromatic protons of the benzyl group typically appear as a multiplet between δ 7.25 and 7.35 ppm. nih.gov
The substitution pattern on the benzyl ring would further influence these chemical shifts. Electron-withdrawing groups on the phenyl ring would be expected to shift the signals of the aromatic protons downfield, while electron-donating groups would cause an upfield shift. These substituent effects can be correlated with Hammett parameters to provide a quantitative understanding of the electronic communication between the substituent and the tetrazole ring.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups and structural features of benzyl-substituted tetrazoles. The FT-IR spectrum of a 5-substituted tetrazole provides characteristic absorption bands corresponding to the vibrations of the tetrazole ring and the benzyl substituent.
For 5-benzyl-1H-tetrazole, the FT-IR spectrum exhibits several key absorptions. A broad band in the region of 3100-2800 cm-1 is typically assigned to the N-H stretching vibration of the tetrazole ring, often overlapping with the C-H stretching vibrations of the aromatic and methylene groups. rsc.org The aromatic C-H stretching vibrations usually appear just above 3000 cm-1. The asymmetric and symmetric stretching vibrations of the methylene (-CH2-) group are observed in the 2950-2850 cm-1 region. nih.govrsc.org
The vibrations of the tetrazole ring itself give rise to a series of characteristic bands in the fingerprint region (1600-900 cm-1). Bands in the 1600-1400 cm-1 range are typically attributed to C=N and N=N stretching vibrations within the heterocyclic ring. pnrjournal.comresearchgate.net For instance, in 5-phenyl-1H-tetrazole, bands at 1601 cm-1 and 1457 cm-1 are observed. rsc.org The spectrum of 5-benzyl-1H-tetrazole would be expected to show similar absorptions. Furthermore, vibrations associated with the benzyl group, such as the aromatic C=C stretching, appear in the 1600-1450 cm-1 region. The CH2 scissoring vibration is typically found around 1432 cm-1. pnrjournal.com
The table below summarizes some of the characteristic FT-IR absorption bands for benzyl-substituted tetrazoles and related compounds.
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Compound Example | Reference |
|---|---|---|---|
| N-H Stretch | 3100 - 2800 (broad) | 5-Phenyl-1H-tetrazole | rsc.org |
| Aromatic C-H Stretch | 3100 - 3000 | Substituted tetrazoles | nih.gov |
| Aliphatic C-H Stretch (-CH2-) | 2950 - 2850 | 5-(Benzylthio)-1H-tetrazole | pnrjournal.com |
| C=N and N=N Ring Stretch | 1600 - 1400 | 5-Phenyl-1H-tetrazole | rsc.orgresearchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | Substituted tetrazoles | nih.gov |
| -CH2- Scissoring | ~1432 | 5-(Benzylthio)-1H-tetrazole | pnrjournal.com |
| Tetrazole Ring Vibrations | 1200 - 900 | Free tetrazole groups | pnrjournal.com |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, particularly for the vibrations of non-polar bonds and symmetric molecular features. For benzyl-substituted tetrazoles, FT-Raman is effective in characterizing the vibrations of the aromatic ring and the tetrazole nucleus.
In a study of the closely related compound 5-(benzylthio)-1H-tetrazole, the experimental FT-Raman spectrum was reported and compared with theoretical calculations. pnrjournal.com The FT-Raman spectrum can be particularly useful for observing the symmetric vibrations of the phenyl ring, which may be weak in the FT-IR spectrum. The C-H stretching vibrations of the aromatic ring typically give rise to strong bands in the 3100-3000 cm-1 region. The C=C stretching vibrations of the phenyl ring are also prominent in the 1600-1580 cm-1 range.
The vibrations of the tetrazole ring are also observable in the FT-Raman spectrum. The symmetric breathing vibrations of the tetrazole ring can be identified, providing structural insights. The FT-Raman technique is less sensitive to water, which can be an advantage when analyzing aqueous solutions or hydrated samples.
Vibrational Band Assignment and Normal Coordinate Analysis
A detailed understanding of the vibrational modes of 5-benzyl-5H-tetrazole can be achieved through normal coordinate analysis, often aided by quantum chemical calculations such as DFT. pnrjournal.com This approach allows for the assignment of each observed band in the FT-IR and FT-Raman spectra to specific molecular motions.
For a molecule like this compound, the vibrational modes can be categorized as those associated with the tetrazole ring, the benzyl group, and the linkage between them.
Tetrazole Ring Modes : These include N-H (or N-R) stretching, C=N and N=N stretching, ring breathing modes, and various in-plane and out-of-plane bending vibrations. DFT calculations on related tetrazoles have shown that many of the bands in the 1500-1000 cm-1 region are due to coupled vibrations of the tetrazole ring. mdpi.com
Benzyl Group Modes : These are the well-characterized vibrations of a monosubstituted benzene (B151609) ring. They include aromatic C-H stretching, C=C stretching, in-plane and out-of-plane C-H bending, and ring deformation modes. The methylene group introduces its own stretching, scissoring, wagging, and twisting vibrations.
Coupled Modes : Vibrations involving the C-C bond connecting the benzyl group to the tetrazole ring can couple with modes from both moieties.
Theoretical calculations can predict the harmonic vibrational frequencies and IR intensities. pnrjournal.com By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a reliable assignment of the observed bands can be made. This detailed assignment is crucial for correlating spectral features with structural properties, such as tautomeric form and the effects of further substitution on the benzyl ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic phenyl ring and the tetrazole ring.
Unsubstituted tetrazoles absorb primarily in the vacuum UV region (below 200 nm). pnrjournal.com However, the presence of the benzyl substituent, which acts as a chromophore, shifts the absorption to longer wavelengths. A study on 5-(benzylthio)-1H-tetrazole dissolved in DMSO showed a single absorbance peak at 271 nm. pnrjournal.com It is expected that this compound would exhibit a similar absorption profile, likely with a λmax in the range of 260-280 nm, characteristic of the benzyl chromophore.
The electronic transitions can be further understood through theoretical calculations. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the excitation energies and oscillator strengths of the electronic transitions. researchgate.net These calculations can help in assigning the observed absorption bands to specific molecular orbital transitions.
The UV-Vis spectrum can also be sensitive to the tautomeric form of the tetrazole. Different tautomers may exhibit distinct absorption maxima and molar absorptivities, although these differences can sometimes be subtle. The solvent can also play a significant role in the position and intensity of the absorption bands due to solvatochromic effects.
In some cases, the interaction of tetrazole derivatives with other molecules, such as DNA, can be studied using UV-Vis spectroscopy. researchgate.net For example, a decrease in absorption intensity (hypochromism) upon addition of DNA can indicate binding between the tetrazole compound and the DNA molecule. researchgate.net
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak ([M]+• or [M+H]+) would be expected at an m/z value corresponding to its molecular weight (160.18 g/mol ).
The fragmentation of tetrazoles under electron impact (EI) ionization is highly influenced by the substituents. nih.gov A common fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N2), which is a stable neutral fragment. For 5-substituted tetrazoles, the fragmentation can be initiated by cleavage of the bonds within the tetrazole ring. nih.govmdpi.com
For this compound, the following fragmentation pathways can be anticipated:
Loss of N2 : The molecular ion could lose a molecule of nitrogen (28 Da) to form a fragment ion at m/z 132. This is a characteristic fragmentation for many tetrazole derivatives. mdpi.com
Benzylic Cleavage : Cleavage of the bond between the methylene group and the tetrazole ring could lead to the formation of a benzyl cation (C7H7+) at m/z 91. This is a very common and stable carbocation, and its peak is often the base peak in the mass spectra of benzyl-containing compounds.
Formation of Tropylium (B1234903) Ion : The benzyl cation at m/z 91 can rearrange to the more stable tropylium ion.
Loss of Hydrazoic Acid (HN3) : Fragmentation involving the elimination of hydrazoic acid (43 Da) is also a possibility, leading to a fragment ion at m/z 117. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For tetrazole derivatives, HRMS is used to verify that the synthesized product has the correct molecular formula. This is achieved by comparing the experimentally measured monoisotopic mass to the theoretically calculated mass. The difference, typically measured in parts per million (ppm), should be very small (usually < 5 ppm) for a positive identification. mdpi.com
In the analysis of compounds structurally similar to 5-benzyl-1H-tetrazole, such as 5-aryl-1H-tetrazoles, HRMS using electrospray ionization (ESI) is commonly employed. The data confirms the presence of the protonated molecule [M+H]⁺. For instance, the analysis of related compounds demonstrates the precision of this technique. mdpi.com
Table 1: Illustrative HRMS Data for 5-Aryl-1H-Tetrazole Analogs
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| 5-(4-Methylphenyl)-1H-tetrazole | C₈H₈N₄ | 161.0827 | 161.0829 |
This data is for compounds structurally analogous to 5-benzyl-1H-tetrazole and is presented to illustrate the application and precision of the HRMS technique. mdpi.com
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for structural elucidation that involves bombarding a molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. nih.gov
The fragmentation pathways of substituted tetrazoles under EI-MS are highly dependent on the nature and position of the substituents on the tetrazole and phenyl rings. For 1,5-disubstituted tetrazoles, several primary fragmentation processes can be proposed following the formation of the initial molecular ion (M⁺·). These pathways are influenced by the stability of the resulting radical and cation fragments. nih.gov
Common fragmentation mechanisms for this class of compounds include:
Nitrogen Elimination: A characteristic fragmentation for many tetrazole derivatives is the loss of a nitrogen molecule (N₂). mdpi.com
Side-Chain Cleavage: The bond between the benzyl group and the tetrazole ring can cleave, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or related fragments.
Ring Fragmentation: The tetrazole ring itself can undergo complex fragmentation, often leading to the expulsion of species like HN₃. mdpi.com The electronic effects of substituents play a significant role, with multiple pathways often contributing to the final spectrum. nih.gov
The analysis of these fragmentation patterns provides valuable information that helps to confirm the connectivity of the benzyl group to the tetrazole ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is widely used in the analysis of pharmaceutical compounds, including tetrazole derivatives, for identification, quantification, and purity assessment. nih.gov
In a typical LC-MS analysis of a tetrazole compound, a reversed-phase HPLC column (such as a C18 column) is used to separate the analyte from impurities or other components in the mixture. mdpi.com A gradient elution with a mobile phase consisting of an aqueous solvent (often with a formic acid modifier) and an organic solvent (like methanol (B129727) or acetonitrile) is commonly employed. nih.gov
Following separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like many tetrazoles. The mass spectrometer then detects the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) and its fragments if tandem MS (MS/MS) is performed. mdpi.comnih.gov This allows for the confirmation of the molecular weight of the target compound and provides structural information based on fragmentation patterns.
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For nitrogen-rich compounds like tetrazoles, these methods are crucial for assessing thermal stability and decomposition behavior.
Differential Thermal Analysis (DTA) for Thermal Decomposition
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on the DTA curve.
For tetrazole derivatives, DTA is used to determine key thermal events. For example, in the thermal analysis of 5-vinyl-1H-tetrazole, a related compound, Differential Scanning Calorimetry (DSC), a similar technique, identified a sharp endothermic peak corresponding to its melting point at 131.2 ± 0.5 °C. mdpi.com For this compound, DTA would be used to identify its melting point and the onset temperature of its thermal decomposition, which is typically a sharp, energetic exothermic event characteristic of many tetrazole compounds. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Stability and Mass Loss
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides information on the thermal stability, decomposition temperatures, and the composition of the material.
While specific TGA data for this compound is not detailed in the provided context, the technique is widely applied to characterize related materials, such as catalysts used in its synthesis. For instance, the TGA of a nano-TiCl₄.SiO₂ catalyst showed it was stable up to 173.43 °C, with an initial small mass loss of 2.98% attributed to the removal of moisture. scielo.org.za When applied to this compound, TGA would reveal the temperature at which significant mass loss begins, indicating the onset of decomposition. The TGA curve would show a stable plateau at lower temperatures, followed by one or more sharp drops in mass corresponding to the decomposition stages of the molecule. This information is vital for understanding the compound's thermal stability limits.
Microscopic Imaging for Catalyst Characterization (when relevant for synthesis research)
The synthesis of 5-benzyl-1H-tetrazole and other substituted tetrazoles often employs heterogeneous catalysts. Microscopic imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, size, and distribution of these catalysts, which directly impacts their activity and reusability. scielo.org.zanih.gov
For example, in the synthesis of 5-benzyl- and 5-aryl-1H-tetrazoles using OSU-6, a mesoporous silica (B1680970) catalyst, SEM was used to monitor the catalyst's surface topography. The images confirmed that the catalyst's features remained largely unchanged even after five reaction cycles, demonstrating its robust nature. mdpi.com
In another study involving a nano-TiCl₄.SiO₂ catalyst for tetrazole synthesis, SEM and TEM were used to determine the particle size. The average particle sizes were calculated to be in the nanometer range, specifically 37-41 nm from SEM and 14-20 nm from TEM, confirming the nanocrystalline nature of the catalyst. scielo.org.za These techniques provide crucial visual evidence of the catalyst's physical properties before and after the reaction.
Table 2: Catalyst Characterization Data from Microscopic Imaging
| Catalyst | Technique | Observation | Particle Size |
|---|---|---|---|
| OSU-6 | SEM | Surface topography remained largely unchanged after 5 cycles. | N/A |
| nano-TiCl₄.SiO₂ | SEM | Nanocrystalline structure. | 37-41 nm |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a powerful technique for characterizing the surface morphology of solid materials. It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its topography and composition. In the study of crystalline compounds like benzyl-substituted tetrazoles, SEM is instrumental in revealing crystal shape, size distribution, and the degree of aggregation.
Detailed research into the surface characteristics of benzyl-substituted tetrazoles has been conducted on compounds structurally related to this compound. For instance, the morphological properties of 5-(benzylthio)-1H-tetrazole have been investigated using SEM. pnrjournal.com The analysis of the synthesized compound through SEM micrographs indicated a lack of significant agglomeration among the crystalline particles. pnrjournal.com This observation was attributed to the presence of strong intermolecular interactions, specifically carbon, hydrogen, and nitrogen bonding within the crystal lattice. pnrjournal.com Such studies highlight the utility of SEM in providing insights into the packing and interactive forces of crystalline tetrazole derivatives.
Below is a table summarizing the typical information obtained from SEM analysis of crystalline organic compounds.
| Parameter | Description | Significance |
| Morphology | The external shape and form of the individual crystals (e.g., needles, plates, prisms). | Influences bulk properties like flowability, packing density, and dissolution rate. |
| Particle Size | The dimensions of the individual crystalline particles. | Affects solubility, bioavailability, and reaction kinetics. |
| Size Distribution | The range and frequency of particle sizes within the sample. | Determines the homogeneity of the material, which is critical for consistent performance in applications. |
| Surface Topography | The fine features on the surface of the particles, such as steps, kinks, or defects. | Provides insight into the crystal growth mechanism and surface reactivity. |
| Agglomeration/Aggregation | The extent to which individual particles are clustered or fused. | Impacts powder handling, processing, and the effective surface area of the material. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy offers higher resolution imaging compared to SEM, allowing for the characterization of internal structures, crystallinity, and nanoscale features. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample is used to form an image. This technique is particularly valuable for analyzing the size, shape, and arrangement of atoms in crystalline materials.
While specific TEM studies focused solely on this compound are not extensively documented in the available literature, the technique is widely applied in the characterization of related materials, particularly when they are in nanoparticle form. researchgate.net For example, TEM is crucial in determining the particle size and distribution of nanocatalysts used in the synthesis of tetrazole derivatives. researchgate.net
The potential application of TEM in the direct characterization of this compound would be most relevant if the compound were synthesized as nanoparticles or thin films. In such cases, TEM could provide invaluable data on:
Nanoparticle Morphology: Detailed shape and size of individual nanoparticles.
Crystallinity: Confirmation of the crystalline nature of the nanoparticles through selected area electron diffraction (SAED) patterns.
Lattice Fringes: Visualization of the atomic planes within a single crystalline nanoparticle, allowing for the measurement of d-spacing.
Defects: Identification of any dislocations, stacking faults, or other imperfections within the crystal structure.
The table below outlines the key information that can be derived from TEM analysis of nanomaterials.
| Parameter | Description | Significance |
| Particle Size and Distribution | High-resolution measurement of the dimensions of nanoparticles. | Essential for understanding size-dependent properties (e.g., quantum effects, catalytic activity). |
| Crystallographic Structure | Determination of the crystal system and lattice parameters via electron diffraction patterns. | Confirms the phase of the material and provides fundamental structural information. |
| Internal Morphology | Imaging of the internal features of a material, such as core-shell structures or porosity. | Reveals complex structural arrangements that influence material properties. |
| Presence of Defects | Direct visualization of imperfections in the crystal lattice. | Defects can significantly alter the mechanical, electronic, and chemical properties of the material. |
Advanced Applications in Chemical Sciences Involving 5 Benzyl 5h Tetrazole Scaffolds
Coordination Chemistry and Ligand Design
Tetrazoles and their derivatives are widely recognized for their utility in coordination chemistry, where they can act as ligands to form stable complexes with a variety of metal ions. pnrjournal.comarkat-usa.org The ability of the tetrazole ring to coordinate with metal centers through its nitrogen atoms allows for the design of diverse molecular architectures with specific properties. arkat-usa.org
The tetrazole moiety is capable of forming stable coordination complexes with a range of metal ions, including transition metals like copper(II), cobalt(II), nickel(II), zinc(II), and manganese(II). arkat-usa.orgrsc.orgrsc.org The deprotonated form of the tetrazole ring, the tetrazolate anion, readily coordinates with metal cations. arkat-usa.org While specific studies on 5-benzyl-5H-tetrazole are part of a broader field, the coordination principles are well-established for the tetrazole class. For instance, complexes of Cu(II), Co(II), and Ni(II) have been synthesized with various tetrazole-containing ligands. arkat-usa.org The formation of these stable complexes is a cornerstone of their application in various chemical fields. arkat-usa.org
Research on analogous tetrazole derivatives provides insight into the potential of the this compound scaffold. For example, a modified tetrazole ligand, 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole, has been used to synthesize coordination polymers with Cu(II) and Co(II). researchgate.net Similarly, manganese(II) has been shown to form six different coordination compounds with tetrazolate-5-carboxylate, highlighting the versatility of the tetrazole core in complex formation. rsc.orgresearchgate.net These examples underscore the capacity of tetrazole-based ligands, including the benzyl (B1604629) derivative, to create stable and diverse metal complexes.
Table 1: Examples of Metal Complexes with Tetrazole-Based Ligands
| Metal Ion | Ligand Type | Resulting Complex Structure |
|---|---|---|
| Copper(II) | 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole | 3D Supramolecular Network researchgate.net |
| Cobalt(II) | 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole | 3D Supramolecular Network researchgate.net |
| Manganese(II) | Tetrazolate-5-carboxylate | Dinuclear compounds, 1D and 2D Coordination Polymers rsc.orgresearchgate.net |
The tetrazole ring offers multiple potential coordination sites, leading to a variety of coordination modes. The nitrogen atoms of the ring can bind to metal centers in a monodentate fashion or act as a bridge between two or more metal ions, leading to the formation of polymeric structures. arkat-usa.orgrsc.org The specific coordination mode often depends on the reaction conditions, the metal ion used, and the presence of other auxiliary ligands. rsc.org
In dinuclear manganese(II) complexes with tetrazolate-5-carboxylate, double N-N bridges have been observed. rsc.orgresearchgate.net The versatility of the tetrazole ligand is further demonstrated by its ability to form one-dimensional (1D) and two-dimensional (2D) coordination polymers. rsc.orgresearchgate.net For example, a 2D coordination polymer was synthesized using a ditopic auxiliary ligand to cross-link Mn(tzc) chains. researchgate.net A related tetrazole derivative, 5-(4-((1H-pyrazol-1-yl)methyl)-phenyl)-5H-tetrazole, forms distinct 3D supramolecular topological architectures with copper and cobalt, based on similar 22-membered M2L2 rings but with different metal coordination modes. researchgate.net These findings suggest that this compound could similarly act as a versatile ligand for constructing complex, multi-dimensional coordination networks.
The coordination of tetrazole-based ligands to metal centers is a key strategy in the development of energetic coordination compounds (ECCs). uni-muenchen.deresearchgate.net In this context, the ligand itself is an energetic material, and complexation with a metal ion can modulate its stability and sensitivity. uni-muenchen.deresearchgate.net Ligands with a high enthalpy of formation, such as 1-(azidomethyl)-5H-tetrazole, can form ECCs that are sensitive and may be classified as primary explosives. uni-muenchen.deresearchgate.net The coordination to a metal cation (e.g., Cu²⁺, Fe²⁺, Zn²⁺) within a crystalline lattice can tune the energetic performance and safety characteristics of the material. uni-muenchen.de By forming a stable complex, the handling and performance properties of these sensitive, high-energy materials can be refined. uni-muenchen.de This principle of stabilization and property modulation through complexation is directly applicable to energetic materials derived from the this compound scaffold.
Metal-organic frameworks and coordination polymers built from tetrazole-based ligands have shown potential in catalysis. The ordered arrangement of metal centers and organic linkers can create active sites for catalytic reactions. A coordination polymer based on a cobalt(II) center and a tetrazole ligand structurally related to this compound demonstrated moderate catalytic activity in the Claisen-Schmidt reaction between nitrobenzaldehyde and acetone. researchgate.net Although the use of this compound itself as a ligand in catalysis is an emerging area, related compounds have shown promise. For example, a copper(II) catalyst immobilized on a functionalized support is effective in synthesizing tetrazole derivatives. rsc.org This indicates the potential for metal complexes incorporating the this compound ligand to serve as catalysts in various organic transformations.
Contributions to Materials Science Research
In materials science, the interest in this compound is primarily driven by its high nitrogen content, a characteristic feature of the tetrazole ring. mdpi.com This property makes it a valuable precursor for the synthesis of nitrogen-rich materials, particularly energetic materials. mdpi.comresearchgate.net
Tetrazole derivatives are a significant class of high-nitrogen-content energetic materials. mdpi.comresearchgate.net Their high, positive heats of formation contribute to a large release of energy upon decomposition, a desirable trait for explosives and propellants. researchgate.net The primary decomposition product is dinitrogen (N₂), which is environmentally benign. mdpi.com The this compound molecule, with four nitrogen atoms in its heterocyclic core, serves as an important building block in this field.
The strategy of creating energetic materials often involves incorporating explosophoric groups like nitro (-NO₂) or azide (B81097) (-N₃) onto a molecular framework. researchgate.netrsc.org The tetrazole ring itself is a powerful "explosophore." By constructing molecules based on the triazole-tetrazole system, researchers have developed a new generation of energetic materials with performance characteristics that can surpass traditional explosives like HMX. rsc.org The high nitrogen content of the tetrazole scaffold is a key factor in achieving high detonation performance. rsc.org
Table 2: Nitrogen Content of this compound and Selected Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Nitrogen Content (%) |
|---|---|---|---|
| This compound | C₈H₈N₄ | 160.18 | 34.98% |
| 1-(azidomethyl)-5H-tetrazole | C₂H₃N₇ | 125.10 | 78.37% uni-muenchen.de |
| TNT (Trinitrotoluene) | C₇H₅N₃O₆ | 227.13 | 18.50% |
| RDX (Cyclotrimethylenetrinitramine) | C₃H₆N₆O₆ | 222.12 | 37.84% |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetone |
| Cobalt(II) |
| Copper(II) |
| Cyclotetramethylenetetranitramine (HMX) |
| Cyclotrimethylenetrinitramine (RDX) |
| Iron(II) |
| Manganese(II) |
| Nickel(II) |
| Nitrobenzaldehyde |
| Tetrazolate-5-carboxylate |
| Trinitrotoluene (TNT) |
| Zinc(II) |
| 1-(azidomethyl)-5H-tetrazole |
Studies on Energetic Properties (e.g., for Propellants and Gas Generators)
Tetrazole derivatives are renowned for their energetic properties, which stem from their high nitrogen content and large positive heats of formation. mdpi.comsciencemadness.org The thermal decomposition of the tetrazole ring liberates a significant amount of energy and produces dinitrogen gas (N₂), a stable and environmentally benign molecule. mdpi.comacs.org These characteristics make tetrazole-based compounds attractive candidates for applications as explosives, propellants, and gas-generating agents in systems like automotive airbags. acs.org
The energetic performance of tetrazole derivatives can be fine-tuned by the introduction of various functional groups. at.ua While specific quantitative energetic data for this compound, such as its heat of formation or detonation velocity, are not extensively detailed in the available literature, the general properties of the tetrazole ring suggest its potential as an energetic material. The benzyl group, being primarily composed of carbon and hydrogen, would influence the oxygen balance of the compound, a critical factor in the formulation of energetic materials. rsc.org Studies on related compounds, such as 5-aminotetrazole, have shown that the decomposition pathways and the resulting energy release can be complex, involving multiple reaction routes. yamaguchi-u.ac.jp Further research focusing on the thermal behavior and decomposition kinetics of this compound would be necessary to fully characterize its energetic potential.
Research in Photoimaging and Photographic Materials
Tetrazole derivatives have found a niche in the field of photoimaging and photographic materials, primarily for their role as stabilizers and antifogging agents. acs.org In photographic emulsions, certain tetrazole compounds can adsorb to the surface of silver halide crystals, influencing their growth and preventing the formation of "fog" – the unwanted development of unexposed crystals that can degrade image quality.
One notable example is 1-phenyl-5-mercaptotetrazole, which is used as an antifogging agent to improve the quality of photographic papers. firstcall-photographic.co.uk While direct research focusing on this compound in this application is limited, the known function of structurally similar phenyl-substituted tetrazoles suggests that the benzyl derivative could exhibit comparable stabilizing properties. The aromatic benzyl group can influence the compound's adsorption characteristics onto silver halide surfaces, which is a key factor in its efficacy as a photographic additive.
Role as a Synthetic Building Block and Chemical Activator
The this compound scaffold is a versatile building block and activator in organic synthesis, enabling the construction of complex molecules and facilitating key chemical transformations.
In the automated solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, activating agents are crucial for the efficient formation of the internucleotide phosphite (B83602) triester linkage. biosearchtech.com While 1H-tetrazole has been a standard activator, its limitations, such as modest activity with sterically hindered monomers and limited solubility, have driven the development of more potent alternatives. glenresearch.com
Among these, 5-benzylthio-1H-tetrazole (BTT), a close structural analog of this compound, has emerged as a superior activator, particularly for the synthesis of RNA. biosearchtech.comglenresearch.comresearchgate.net The increased acidity of BTT compared to 1H-tetrazole allows for more efficient protonation of the phosphoramidite, leading to faster coupling times and higher coupling yields, often exceeding 99%. glenresearch.comresearchgate.net This heightened efficiency allows for the use of a lower excess of the expensive phosphoramidite monomers. researchgate.net The benzylthio group plays a key role in enhancing the activator's performance, suggesting that the benzyl group in related tetrazole structures can be beneficial for this application.
| Activator | pKa | Key Advantages |
| 1H-Tetrazole | 4.8 | Standard, widely used |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and soluble than 1H-Tetrazole |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | Highly efficient, faster coupling, ideal for RNA synthesis |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic, more nucleophilic, reduces coupling times |
Data sourced from multiple references. biosearchtech.comglenresearch.comresearchgate.netresearchgate.net
The tetrazole ring can serve as a synthetic precursor for other nitrogen-containing heterocyclic systems through various ring transformation and fragmentation reactions. pnrjournal.combohrium.com The thermolysis of tetrazoles, for instance, can lead to the formation of highly reactive intermediates that can be trapped to yield other heterocyclic structures. researchgate.netnih.gov
The this compound scaffold can be incorporated into more complex molecular architectures that also feature other heterocyclic rings like thiazoles and triazoles. researchgate.netnih.gov Synthetic strategies have been developed to create hybrid molecules where a tetrazole moiety is linked to a thiazole (B1198619) or triazole ring, often with the goal of exploring their combined biological activities. researchgate.net These syntheses highlight the utility of the tetrazole as a robust building block that can withstand the reaction conditions necessary to construct adjacent heterocyclic systems.
The functionalization of the this compound scaffold can be effectively achieved through the use of metallated intermediates. The deprotonation of the benzylic C-H bond in unprotected 5-benzyltetrazole using a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion. hw.ac.uk This lithiated species can then react with a wide range of electrophiles, allowing for the introduction of various substituents at the α-position of the benzyl group. hw.ac.uknih.gov
This protecting-group-free lithiation-substitution protocol is a convenient method for modifying the 5-benzyltetrazole core. hw.ac.uk A variety of electrophiles have been successfully employed in this reaction, leading to the formation of α-functionalized benzyltetrazoles in good to excellent yields. hw.ac.uknih.gov
| Electrophile | Product |
| Methyl iodide (MeI) | α-methyl-5-benzyltetrazole |
| Allyl bromide | α-allyl-5-benzyltetrazole |
| Benzyl bromide (BnBr) | α-benzyl-5-benzyltetrazole |
| Benzophenone | α-(diphenylhydroxymethyl)-5-benzyltetrazole |
| Acetone | α-(dimethylhydroxymethyl)-5-benzyltetrazole |
| Pivaldehyde | α-(1-hydroxy-2,2-dimethylpropyl)-5-benzyltetrazole |
| Isocyanate | α-(N-substituted carbamoyl)-5-benzyltetrazole |
| Weinreb amide | α-acyl-5-benzyltetrazole |
This table summarizes the types of products obtained from the reaction of lithiated 5-benzyltetrazole with various electrophiles. hw.ac.uknih.govmdpi.com
Bioisosteric Research and Molecular Interaction Principles in Molecular Design
One of the most significant applications of the 5-substituted tetrazole ring, including the this compound scaffold, is in medicinal chemistry, where it serves as a bioisostere for the carboxylic acid group. bohrium.comnih.gov Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to improve the pharmacokinetic or pharmacodynamic profile of a compound.
The 5-substituted 1H-tetrazole moiety mimics the carboxylic acid group in several key aspects:
Acidity: The pKa of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.
Planarity: The tetrazole ring is planar, similar to the carboxylate group, which can be important for fitting into receptor binding sites. nih.gov
Hydrogen Bonding: The tetrazolate anion can act as a hydrogen bond acceptor, engaging in similar interactions with biological targets as a carboxylate. nih.gov
Compared to a carboxylic acid, the tetrazole group is generally more lipophilic, which can lead to improved membrane permeability and oral bioavailability of a drug candidate. Furthermore, the tetrazole ring is metabolically more stable and less prone to the formation of reactive acyl glucuronides, which can sometimes be associated with toxicity. beilstein-journals.org
The benzyl group in this compound provides a lipophilic and sterically defined substituent that can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket, further influencing the molecule's biological activity. acs.orgnih.gov X-ray crystallography studies of tetrazole-containing ligands bound to their target proteins have provided valuable insights into the specific molecular interactions that govern their binding, confirming the ability of the tetrazole ring to effectively mimic the interactions of a carboxylic acid. nih.govnih.govacademie-sciences.fr
Tetrazole Ring as a Carboxylic Acid Bioisostere in Molecular Scaffolds
The 5-substituted-1H-tetrazole ring, the core of the this compound scaffold, is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. This bioisosteric replacement is a crucial strategy in medicinal chemistry aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. The rationale for this substitution lies in the similar electronic and steric properties of the tetrazole ring compared to a carboxylic acid.
The acidity of the tetrazole ring's N-H proton is comparable to that of a carboxylic acid's hydroxyl proton, with pKa values typically in the range of 4.5–4.9 for tetrazoles, versus 4.2–4.4 for carboxylic acids. This similarity in acidity allows the tetrazole group in scaffolds like this compound to mimic the ionic and hydrogen bonding interactions of a carboxylate group at physiological pH, which is often essential for binding to biological targets. pnrjournal.com
A significant advantage of replacing a carboxylic acid with a tetrazole ring is the enhancement of metabolic stability. Carboxylic acids are susceptible to various metabolic transformations in the liver, which can lead to rapid clearance and the formation of reactive metabolites. ethz.ch The tetrazole ring is generally more resistant to these metabolic pathways, potentially leading to an improved pharmacokinetic profile and a longer duration of action for the parent molecule. researchgate.net
Furthermore, the tetrazolate anion is typically more lipophilic than the corresponding carboxylate. pnrjournal.com This increased lipophilicity can improve a molecule's ability to cross cellular membranes, although this is not always the case as strong hydrogen bonding with water can create a significant desolvation penalty. nih.gov The nitrogen-rich tetrazole ring in the this compound scaffold also offers multiple sites for hydrogen bond interactions, which can be advantageous for molecular recognition at receptor sites. The successful application of this bioisosteric replacement is evident in numerous FDA-approved drugs, such as the antihypertensive agent losartan, where the tetrazole moiety was key to achieving enhanced potency and better in vivo efficacy compared to its carboxylic acid precursor. acs.org
Table 1: Comparative Physicochemical Properties of Tetrazole vs. Carboxylic Acid
| Property | 5-Substituted Tetrazole Ring | Carboxylic Acid Group |
|---|---|---|
| pKa | ~4.5 - 4.9 | ~4.2 - 4.4 |
| Acidity | Acidic N-H proton pnrjournal.com | Acidic O-H proton |
| Lipophilicity | Generally higher than carboxylate pnrjournal.com | Lower lipophilicity |
| Metabolic Stability | More resistant to metabolic degradation researchgate.net | Prone to metabolic transformations ethz.ch |
| Hydrogen Bonding | Multiple nitrogen atoms act as H-bond acceptors | Carbonyl oxygen as H-bond acceptor |
Computational and Experimental Studies on Molecular Recognition and Binding Affinities
The molecular recognition of this compound and its derivatives by biological targets is governed by a combination of non-covalent interactions. Computational and experimental studies on related structures have provided significant insights into these interactions. The tetrazole ring, being a bioisostere of the carboxylic acid group, can engage in strong ionic and hydrogen bonding interactions. pnrjournal.com The benzyl group introduces the possibility of hydrophobic and π-π stacking interactions.
Computational methods, particularly Density Functional Theory (DFT), have been employed to study the structural and electronic properties of tetrazole derivatives. For instance, in a study of the closely related 5-(benzylthio)-1H-tetrazole, DFT calculations were used to determine the most stable conformation and to analyze its vibrational properties. pnrjournal.com Such studies are foundational for understanding how the molecule will present itself to a binding partner. Molecular docking studies on other 5-substituted tetrazoles have been used to predict binding modes and affinities within receptor active sites. nih.gov These computational models often show the tetrazole anion forming key salt bridges and hydrogen bonds with amino acid residues, mimicking the interactions of a carboxylate. pnrjournal.com
Experimental validation of these interactions and the quantification of binding affinities are crucial. Techniques such as X-ray crystallography provide definitive evidence of binding modes. For example, the crystal structure of 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate revealed C—H⋯π and π–π interactions, with centroid–centroid distances of 3.6556 (9) and 3.826 (1) Å, respectively. researchgate.net These types of interactions, involving the benzyl group, are critical for affinity and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the structures of synthesized tetrazole derivatives and can also be used to study ligand-protein interactions in solution. pnrjournal.commdpi.com
Table 2: Key Interactions and Investigational Methods for Tetrazole Scaffolds
| Interaction / Method | Description | Relevance to this compound |
|---|---|---|
| Ionic Bonding | Electrostatic attraction between the negatively charged tetrazolate and a positively charged group on a receptor. | The acidic tetrazole ring can be deprotonated at physiological pH. pnrjournal.com |
| Hydrogen Bonding | The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. | Crucial for mimicking the binding of carboxylic acids. |
| π-π Stacking | Interaction between the aromatic rings of the benzyl group and aromatic residues in a binding pocket. | Contributes to binding affinity and selectivity. researchgate.net |
| DFT Calculations | Quantum mechanical modeling to determine stable conformations and electronic properties. | Used to study related molecules like 5-(benzylthio)-1H-tetrazole. pnrjournal.com |
| Molecular Docking | Computational simulation of a ligand binding to a macromolecular target. | Predicts binding poses and estimates binding affinity. nih.gov |
| X-ray Crystallography | Provides a detailed 3D picture of the molecule and its interactions in the solid state. | Crystal structures of related benzyl-tetrazoles reveal key intermolecular forces. researchgate.net |
Conformational Analysis and 3D Structure in Rational Molecular Design
The three-dimensional structure and conformational flexibility of the this compound scaffold are critical determinants of its biological activity. Rational molecular design relies on a thorough understanding of the molecule's preferred spatial arrangement to optimize its interactions with a specific biological target.
Computational conformational analysis, often using DFT methods, complements experimental data. Potential energy surface (PES) scans can be performed by systematically rotating specific bonds to identify low-energy, stable conformers. researchgate.net Such an analysis was conducted on 5-(benzylthio)-1-cyclopentyl-1H-tetrazole to understand its conformational preferences. researchgate.net These studies reveal that while certain conformations are energetically favored, the energy barriers to rotation may be small, suggesting that the benzyl group can be more or less freely rotating at ambient temperatures. ethz.ch This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit a binding site, a concept known as "induced fit."
The insights gained from both experimental 3D structures and computational conformational analysis are invaluable for structure-based drug design. This knowledge allows medicinal chemists to design analogs of this compound with modified substituents or constrained conformations to enhance binding affinity, selectivity, and ultimately, biological activity.
Table 3: Conformational Parameters of Benzyl-Tetrazole Analogs
| Compound | Method | Key Finding (Dihedral Angle) |
|---|---|---|
| 1-Benzyl-5-amino-1H-tetrazole | X-ray Crystallography | 103.0° between tetrazole and benzyl rings. |
| 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole | X-ray Crystallography | 55.23 (8)° between the rings of the biphenyl (B1667301) unit. researchgate.net |
| 5-(Benzylthio)-1-cyclopentyl-1H-tetrazole | DFT Calculations | Potential energy surface scan performed to identify stable conformers. researchgate.net |
Future Research Directions and Perspectives for 5 Benzyl 5h Tetrazole
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will increasingly focus on the development of green and sustainable methods for the synthesis of 5-benzyl-5H-tetrazole and related compounds. Traditional methods often involve stoichiometric reagents and harsh conditions, leading to waste generation and safety concerns. The exploration of multicomponent reactions (MCRs) presents a promising avenue, offering step and atom economy by combining multiple starting materials in a single, efficient operation. eurekaselect.combeilstein-journals.org
| Synthetic Strategy | Key Features | Advantages |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, reduced waste, operational simplicity. eurekaselect.com |
| One-Pot Synthesis | Multiple reaction steps are performed in the same vessel without isolating intermediates. | Increased efficiency, reduced solvent use, minimizes product loss. rsc.orgnih.gov |
| Green Solvents/Solvent-Free Conditions | Utilizes water or other environmentally friendly solvents, or no solvent at all. | Reduced environmental impact, safer processes. beilstein-journals.orgnih.gov |
In-depth Elucidation of Tautomeric Equilibria and Reactivity
A fundamental aspect of tetrazole chemistry is the existence of different tautomeric forms. For 5-substituted tetrazoles, the 1H, 2H, and 5H tautomers are possible. researchgate.net The this compound specifies the non-aromatic 5H tautomer, where the benzyl (B1604629) group is attached to the carbon atom of the ring. However, in solution and different phases, an equilibrium between the aromatic 1H and 2H tautomers often predominates. mdpi.comresearchgate.net
Future research must focus on a more profound understanding of the factors governing this tautomeric equilibrium. The stability and predominance of a specific tautomer are influenced by several factors, including the nature of the substituent, the polarity of the solvent, and the physical state (solid, solution, or gas phase). mdpi.com For example, the 1H-tautomer is generally more stable in solution, while the 2H-form is favored in the gas phase. mdpi.comresearchgate.net A comprehensive elucidation of these equilibria is crucial as the specific tautomer present dictates the molecule's reactivity, particularly in reactions like N-alkylation, which can lead to different regioisomers. mdpi.comresearchgate.net Advanced spectroscopic and computational techniques will be instrumental in these investigations.
| Factor | Influence on Tautomeric Equilibrium |
| Solvent Polarity | Polar solvents tend to favor the more polar 1H tautomer. |
| Substituent Effects | The electronic nature of the substituent at the C5 position can stabilize or destabilize specific tautomers. |
| Physical Phase | The 1H-tautomer is often dominant in the solid phase, while the 2H-tautomer is more stable in the gas phase. mdpi.com |
Advanced Computational Prediction of Structural and Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties of tetrazole derivatives. mdpi.comresearchgate.net Future efforts will likely involve the application of more advanced computational models to accurately predict a wide range of properties for this compound and its analogues. This includes the precise determination of molecular geometries, vibrational frequencies for interpreting IR and Raman spectra, and NMR chemical shifts. pnrjournal.compnrjournal.comresearchgate.net
High-level ab initio calculations can provide highly accurate relative energies of different tautomers and transition states, offering deep insights into tautomeric equilibria and reaction mechanisms. nih.gov Furthermore, computational methods can predict key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap (ΔEgap), and Molecular Electrostatic Potential (MEP) surfaces. mdpi.comresearchgate.net These predictions are vital for understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts and the design of new functional molecules. researchgate.netresearchgate.net
| Computational Method | Predicted Properties | Significance |
| Density Functional Theory (DFT) | Geometries, vibrational frequencies, NMR shifts, electronic properties. mdpi.comresearchgate.net | Provides a robust framework for understanding structure and reactivity. |
| Ab initio Methods (e.g., CCSD(T)) | Highly accurate relative energies of tautomers and transition states. nih.gov | Crucial for detailed studies of reaction mechanisms and equilibria. |
| Time-Dependent DFT (TD-DFT) | Electronic transitions and UV-Vis spectra. researchgate.net | Allows for the interpretation and prediction of spectroscopic behavior. |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack. researchgate.net | Guides the design of chemical reactions and understanding of intermolecular interactions. |
Development of New Catalytic Systems for Synthesis and Derivatization
The development of novel, efficient, and reusable catalytic systems is a cornerstone of modern organic synthesis and is highly relevant for the production of this compound. Research is moving beyond traditional Lewis acid catalysts towards more sustainable alternatives. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing costs and environmental impact. semanticscholar.org
Recent advancements include the use of metal-free heterogeneous catalysts like OSU-6, a mesoporous silica (B1680970), which promotes the synthesis of 5-benzyl-1H-tetrazoles under mild conditions. semanticscholar.org Nanocatalysis is another burgeoning field, with systems like copper(II) immobilized on functionalized nanodiamonds (ND@FA-Cu(II)) and platinum nanoparticles on carbon supports demonstrating high efficiency and reusability for tetrazole synthesis. rsc.orgnih.govnih.govresearchgate.net Future work will focus on designing even more active and selective catalysts, including those capable of controlling regioselectivity during the derivatization of the tetrazole ring.
| Catalyst System | Type | Key Advantages | Yield (%) |
| OSU-6 | Metal-free, Heterogeneous | Reusable, mild conditions, high yields. semanticscholar.org | High |
| CuSO₄·5H₂O | Homogeneous | Readily available, environmentally friendly. scielo.brresearchgate.net | Good to Excellent |
| ND@FA-Cu(II) | Heterogeneous Nanocatalyst | High thermal stability, reusable, green synthesis. rsc.orgnih.govnih.gov | up to 97 |
| Pt NPs@VC | Heterogeneous Nanocatalyst | Recyclable, excellent catalytic performance. researchgate.net | High |
Expanded Applications in Emerging Fields of Chemical Sciences
While the role of tetrazoles as carboxylic acid bioisosteres in medicinal chemistry is well-established, future research will aim to expand the applications of this compound into other emerging areas. pnrjournal.comresearchgate.netnih.gov In medicinal chemistry, the focus will shift towards designing complex, drug-like molecules using tetrazole aldehydes as versatile building blocks in multicomponent reactions to generate novel scaffolds for drug discovery programs. beilstein-journals.orgresearchgate.net
A significant area of future growth is in materials science. The high nitrogen content and thermal stability of the tetrazole ring make its derivatives potential candidates for the development of High-Energy Density Materials (HEDMs), such as environmentally benign propellants and explosives. pnrjournal.compnrjournal.comnih.gov Computational studies will play a crucial role in designing new energetic materials with tailored properties. nih.gov Furthermore, the ability of the tetrazole ring to act as a ligand in coordination chemistry opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with unique catalytic, magnetic, or optical properties. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for 5-benzyl-5H-tetrazole derivatives, and how can their purity be verified?
The synthesis of 5-substituted tetrazoles typically involves [1,3]-dipolar cycloaddition between nitriles and sodium azide. For 5-benzyl derivatives, a common method involves reacting benzyl cyanide with sodium azide in the presence of ammonium chloride in DMF at elevated temperatures (80–100°C). Post-synthesis purification via recrystallization (e.g., using aqueous acetic acid) is critical. Purity is confirmed via melting point analysis, FT-IR (characteristic N–H stretch at ~3100 cm⁻¹ and tetrazole ring vibrations at 1450–1550 cm⁻¹), and ¹H NMR (benzyl protons at δ 4.5–5.0 ppm and tetrazole protons at δ 8.5–9.5 ppm) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
X-ray crystallography is the gold standard for structural confirmation. For example, the crystal structure of 1-benzyl-1H-tetrazole reveals a planar tetrazole ring with a dihedral angle of ~85° relative to the benzyl group, stabilized by π-π interactions . Spectroscopic validation includes FT-IR for functional groups and ¹H/¹³C NMR for proton environments and carbon connectivity. Mass spectrometry (ESI-MS) can confirm molecular weight .
Q. What are the key stability considerations for this compound under varying pH and storage conditions?
this compound is stable across a broad pH range (2–12) due to its aromatic tetrazole ring. However, prolonged exposure to strong acids/bases may induce ring-opening. Storage recommendations include airtight containers at 4°C in desiccated conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in solvent-free or green chemistry conditions?
Nano-TiCl₄·SiO₂ catalysts under solvent-free conditions at 80°C can achieve yields >85% by reducing side reactions. Continuous flow synthesis (e.g., microreactors) with azide precursors and nitriles improves reaction efficiency and safety by minimizing hazardous intermediate handling .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected shifts in NMR spectra?
Unexpected NMR shifts may arise from tautomerism (1H vs. 2H-tetrazole forms) or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize tautomers. Dynamic NMR experiments at variable temperatures can identify interconverting species. Cross-validation with computational methods (DFT calculations for chemical shifts) is advised .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For example, the N2 position in tetrazole is more nucleophilic, making it reactive toward alkylation or acylation .
Methodological Challenges
Q. How to address low yields in the synthesis of this compound via traditional methods?
Low yields often result from incomplete cycloaddition or azide decomposition. Optimize by:
- Using high-purity sodium azide (dried at 110°C).
- Employing phase-transfer catalysts (e.g., PEG-400) to enhance nitrile-azide interaction.
- Refluxing in DMF with ammonium chloride to stabilize intermediates .
Q. What safety protocols are critical when handling this compound due to its potential exothermic reactivity?
- Avoid contact with strong oxidizers (risk of explosive decomposition).
- Use fume hoods for azide reactions; monitor for HN₃ gas release.
- Store in non-metallic containers to prevent catalytic decomposition .
Data Interpretation and Contradictions
Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra (FT-IR) of this compound?
Discrepancies often arise from crystal packing effects or solvent interactions. Compare experimental spectra with simulated spectra (from Gaussian or ORCA software) using the same functional/basis set. Adjust for hydrogen bonding in solid-state vs. solution phases .
Q. Why do some this compound derivatives exhibit unexpected biological inactivity despite favorable in silico predictions?
Bioactivity depends on bioavailability and metabolic stability. Use ADMET profiling (e.g., LogP, CYP450 interactions) to assess pharmacokinetics. Modify substituents (e.g., benzyl to pyridylmethyl) to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
